2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile
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Overview
Description
2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile is a heterocyclic organic compound featuring a nitrile group attached to a pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-bromopyridine and 4-pyridinecarboxaldehyde.
Formation of Intermediate: A Suzuki coupling reaction is employed to couple 2-chloro-4-bromopyridine with 4-pyridinecarboxaldehyde, forming an intermediate compound.
Nitrile Introduction: The intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to introduce the nitrile group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group, used in electrocatalysis.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrosis activity.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A potent TYK2 inhibitor.
Uniqueness
2-(2-Chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile functional groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-6-pyridin-4-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-8-9(1-4-14)7-11(16-12)10-2-5-15-6-3-10/h2-3,5-8H,1H2 |
InChI Key |
HJRVDUGQNJZMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)CC#N)Cl |
Origin of Product |
United States |
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